molecular formula C7H8BF3KNO2S B1358492 Potassium trifluoro(3-(methylsulfonamido)phenyl)borate CAS No. 850623-67-5

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

Cat. No. B1358492
CAS RN: 850623-67-5
M. Wt: 277.12 g/mol
InChI Key: BEFKEEZRFRQEEP-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is a chemical compound with the molecular formula C7H8BF3KNO2S . It has a molecular weight of 277.12 .


Molecular Structure Analysis

The InChI code for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is 1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 .


Physical And Chemical Properties Analysis

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Organic Chemistry and Reactivity

Potassium trifluoro(organo)borates, including variants like Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have shown significant promise as highly stable organoboron derivatives in organic chemistry. These compounds have interesting reactivity, particularly through the formation of difluoroboranes and in transmetallation reactions with transition metals. They have been found to be more reactive than boronic acids or esters in many reactions, making them valuable for various organic synthesis processes (Darses & Genêt, 2003).

Biomimetic Chemistry

In biomimetic chemistry, tris(triazolyl)borate ligands of intermediate steric bulk, which include variants like Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have been synthesized to explore hydrogen bonding and solubility in hydrophilic solvents. These ligands are used to create structures that mimic biological systems and have shown potential for developing new biomimetic compounds (Gardner et al., 2008).

Ion Conduction and Battery Technology

In the field of battery technology, certain borate compounds, including variations of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have been used to create novel electrolyte materials. These compounds have shown potential in enhancing ion conductivity, which is crucial for improving the performance of lithium-ion batteries (Liang et al., 2012).

Cross-Coupling Reactions

Potassium trifluoro(organo)borates, closely related to Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, have been utilized in palladium-catalyzed cross-coupling reactions. These reactions are important in organic synthesis, offering a method to create complex organic molecules efficiently (Molander & Ito, 2001).

Safety and Hazards

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is associated with some safety hazards. The GHS pictograms indicate that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFKEEZRFRQEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635790
Record name Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

CAS RN

850623-67-5
Record name Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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